molecular formula C16H20ClN3O3 B5190926 1-(4-Chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B5190926
M. Wt: 337.80 g/mol
InChI Key: GGZIWLKMMLUOAZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 4-chlorophenyl substituent at position 1 and a 4-(2-hydroxyethyl)piperazine moiety at position 2. The pyrrolidine-2,5-dione (succinimide) core is a well-established pharmacophore in anticonvulsant and neuroactive agents, as evidenced by structural analogs in the literature .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c17-12-1-3-13(4-2-12)20-15(22)11-14(16(20)23)19-7-5-18(6-8-19)9-10-21/h1-4,14,21H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZIWLKMMLUOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenyl intermediate through chlorination reactions.

    Piperazine Ring Formation: The next step involves the formation of the piperazine ring, which is achieved by reacting ethylene diamine with appropriate reagents under controlled conditions.

    Pyrrolidine-2,5-dione Formation: The final step involves the cyclization reaction to form the pyrrolidine-2,5-dione structure, which is achieved through intramolecular condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of chlorophenyl oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that this compound exhibits properties that may be beneficial in treating central nervous system disorders. Its structural similarity to known dopamine receptor ligands suggests potential applications in:

  • Dopamine D4 Receptor Modulation : The compound has shown affinity for the dopamine D4 receptor, which is implicated in various neuropsychiatric conditions such as schizophrenia and ADHD. Studies have indicated that compounds targeting this receptor can help modulate dopaminergic activity, potentially alleviating symptoms related to these disorders .

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve:

  • Induction of Apoptosis : Research has shown that the compound can trigger apoptotic pathways in cancer cells, leading to reduced cell viability and proliferation .
  • Targeting Tumor Microenvironment : Some studies suggest that it may influence the tumor microenvironment, enhancing the efficacy of existing chemotherapeutic agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of neuroinflammation:

  • Mechanism of Action : It appears to inhibit pro-inflammatory cytokines and modulate microglial activation, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Neuropsychiatric Disorders

A clinical trial evaluated the efficacy of a formulation containing this compound in patients with schizophrenia. Results indicated significant improvements in psychotic symptoms compared to placebo, suggesting its potential as an adjunct therapy .

Case Study 2: Cancer Treatment

In a study focused on breast cancer, the compound was administered alongside standard chemotherapy. Patients receiving the combination treatment showed improved outcomes, including higher rates of tumor regression and lower recurrence rates over a two-year follow-up period .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
NeuropharmacologyModulates dopamine D4 receptors
Antitumor ActivityInduces apoptosis in cancer cells
Anti-inflammatory EffectsReduces pro-inflammatory cytokines
Clinical EfficacyImproved psychotic symptoms in trials
Combination TherapyEnhanced chemotherapy effectiveness

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione

  • Key Features : This compound (ED50 = 14.18 mg/kg in MES test) shares the pyrrolidine-2,5-dione core but differs in substituents: a methyl-linked piperazine with a 3-chlorophenyl group and a 2-chlorophenyl at position 3 .

1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione

  • Key Features : This analog (IC50 = 100.5 µM for GABA-transaminase inhibition) incorporates an acetylphenyl group and a bromophenyloxy substituent .

Piperazine-Modified Analogues

1-(2,4-Difluorophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione

  • Key Features : MW = 411.45; difluorophenyl and allyl-piperazine substituents .
  • This may reduce solubility (logP ~2.8 estimated) compared to the target compound .

1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

  • Key Features : MW = 288.34; methoxyphenyl and piperidine substituents (logP = 1.08, PSA = 39.5 Ų) .
  • Comparison: The smaller piperidine ring (vs. hydroxyethyl-piperazine) reduces PSA and hydrogen-bond acceptors (HBA = 6 vs.

Physicochemical and Pharmacokinetic Profiling

Table 1. Comparative Analysis of Key Parameters

Compound MW logP PSA (Ų) HBA Rotatable Bonds Notable Activity
Target Compound ~410 ~1.5 ~55 8 7 Anticonvulsant (predicted)
N-[{4-(3-Cl-Ph)-piperazinyl}-methyl] ~430 ~3.5 ~45 6 6 ED50 = 14.18 mg/kg (MES)
1-(4-Acetylphenyl)-3-(4-Br-PhO) ~400 ~2.8 ~70 7 8 IC50 = 100.5 µM (GABA-T)
1-(4-MeO-Ph)-3-(piperidinyl) 288 1.08 39.5 6 4 N/A
  • Key Observations :
    • The target compound’s hydroxyethyl-piperazine balances moderate logP (~1.5) and PSA (~55 Ų), aligning with Veber’s criteria for oral bioavailability (PSA ≤ 140 Ų, rotatable bonds ≤10) .
    • Chlorophenyl analogs (e.g., ) exhibit superior anticonvulsant potency but higher logP, risking off-target effects.
    • Piperidine-based derivatives (e.g., ) prioritize permeability over solubility, limiting therapeutic utility.

Biological Activity

1-(4-Chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione is a compound of significant interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C_{15}H_{20}ClN_{3}O_{3}, with a molecular weight of approximately 331.79 g/mol. The structure features a pyrrolidine ring substituted with a 4-chlorophenyl group and a hydroxyethylpiperazine moiety, which may contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of piperidine, such as the compound , exhibit promising anticancer properties. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, one study reported that piperidine derivatives showed IC_{50} values in the nanomolar range against colon cancer cell lines, indicating potent cytotoxicity .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes related to various diseases. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of Alzheimer’s disease. A study highlighted that certain piperazine derivatives exhibited significant AChE inhibition, suggesting that modifications to the piperazine structure can enhance this activity .

Antibacterial and Antifungal Activity

The antibacterial potential of similar compounds has been documented extensively. For example, piperidine derivatives have been reported to show activity against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Study 1: Anticancer Efficacy

A study conducted on a series of piperidine derivatives, including those structurally related to this compound, revealed that these compounds could significantly reduce tumor growth in xenograft models. The most potent derivative demonstrated an IC_{50} value of 4.8 nM against colon cancer cells, indicating high efficacy .

Study 2: AChE Inhibition

In another investigation focused on neurodegenerative diseases, the compound was tested for its ability to inhibit AChE. Results showed that it effectively inhibited AChE with an IC_{50} value comparable to established drugs like Donepezil. This suggests its potential utility in managing Alzheimer's disease symptoms .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureEffect on Activity
Pyrrolidine Ring Essential for anticancer activity
4-Chlorophenyl Group Enhances binding affinity to targets
Hydroxyethyl Piperazine Increases solubility and bioavailability

Q & A

Q. How can researchers optimize the synthesis of 1-(4-Chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione?

Methodological Answer: Optimization requires a combination of statistical experimental design (DoE) and computational modeling. Use DoE to systematically vary parameters (e.g., temperature, solvent ratios, catalyst loading) and identify critical factors affecting yield and purity . Pair this with quantum chemical calculations to predict reaction pathways and transition states, as demonstrated by ICReDD’s integrated computational-experimental workflow . For example, reaction path searches can prioritize solvent systems or substituent effects, reducing trial-and-error experimentation.

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer: Employ a multi-modal approach:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify substituent positions on the pyrrolidine-dione and piperazine rings.
  • X-ray crystallography for absolute stereochemical confirmation, as seen in structurally related pyridazine derivatives .
  • HPLC-MS for purity assessment, ensuring no residual intermediates (e.g., unreacted chlorophenyl precursors) remain .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer: Prioritize target-specific assays based on structural analogs. For instance, pyrrolidine-dione derivatives often exhibit antimicrobial or enzyme-inhibitory activity. Use:

  • Microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess antimicrobial potential .
  • In vitro glycosidase inhibition assays (e.g., α-glucosidase), given the role of pyrrolidines in carbohydrate metabolism interference .

Q. How can computational tools guide the design of derivatives with improved properties?

Methodological Answer: Leverage molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, GPCRs). Pair with ADMET prediction software (e.g., SwissADME) to optimize logP, solubility, and metabolic stability. ICReDD’s approach integrates these tools with high-throughput experimental validation to accelerate lead optimization .

Advanced Research Questions

Q. How should researchers address contradictions in reported synthetic yields or reaction conditions?

Methodological Answer: Conduct a meta-analysis of literature data to identify variables contributing to discrepancies (e.g., solvent polarity, catalyst aging). For example, piperazine-substituted pyrrolidines may show divergent yields due to moisture-sensitive intermediates . Validate hypotheses via controlled reproducibility studies, isolating variables (e.g., inert atmosphere vs. ambient conditions) and using in situ FTIR to monitor reaction progress .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

Methodological Answer: Adopt a segmented flow reactor system to enhance mixing and heat transfer, particularly for exothermic steps (e.g., piperazine ring alkylation). CRDC guidelines emphasize reaction fundamentals (e.g., kinetics) and separation technologies (e.g., membrane filtration for byproduct removal) during scale-up . Computational fluid dynamics (CFD) modeling can optimize reactor geometry and residence time distribution .

Q. How can structure-activity relationship (SAR) studies be structured to explore modifications in the chlorophenyl or hydroxyethylpiperazine moieties?

Methodological Answer:

  • Systematic substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to probe electronic effects .
  • Piperazine modifications : Introduce alternative N-alkyl groups (e.g., methyl, cyclopropyl) to assess steric and hydrogen-bonding impacts. Compare bioactivity data against analogs like 3-(piperazin-1-yl)pyridazines .

Q. What strategies are effective in resolving enantiomers of this compound for chiral studies?

Methodological Answer: Use chiral stationary phase HPLC (e.g., Chiralpak IA) with polar organic mobile phases (MeOH/EtOH with 0.1% diethylamine) for baseline separation. Alternatively, synthesize diastereomeric derivatives via reaction with enantiopure carboxylic acids (e.g., Mosher’s acid) and analyze by ¹H NMR .

Q. How can thermal stability be evaluated to inform formulation and storage protocols?

Methodological Answer: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and polymorphic transitions. For example, related pyrrolidine-2,5-diones show stability up to 200°C, but hygroscopicity of the hydroxyethyl group may necessitate desiccant-containing storage .

Q. What mechanistic insights can isotopic labeling (e.g., ¹³C, ²H) provide for the reaction pathway?

Methodological Answer: Incorporate ¹³C-labeled carbonyl groups in the pyrrolidine-dione core to track cyclization steps via NMR. Deuterium labeling at the hydroxyethyl position can clarify hydrogen-bonding interactions during piperazine substitution, as applied in studies of analogous heterocycles .

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